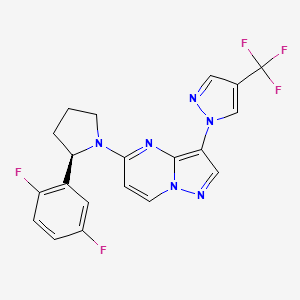
Paltimatrectinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paltimatrectinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is known for its potential in treating cancers with neurotrophic tyrosine receptor kinase (NTRK) gene fusions. This compound is being evaluated for its efficacy in TRK fusion cancers, including lung, breast, and brain cancers .
Preparation Methods
The synthetic routes and reaction conditions for Paltimatrectinib involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of pyrazolo[1,5-a]pyrimidine and pyrrolidine derivatives. The industrial production methods are not fully disclosed, but it involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Paltimatrectinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Paltimatrectinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating TRK fusion-positive cancers.
Mechanism of Action
Paltimatrectinib exerts its effects by inhibiting the activity of TRK receptors, which are involved in cellular signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of TRK receptors, preventing their activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death) in TRK fusion-positive cancer cells .
Comparison with Similar Compounds
Paltimatrectinib is unique compared to other similar compounds due to its high selectivity and potency against TRK receptors. Similar compounds include:
Larotrectinib: Another TRK inhibitor used in the treatment of TRK fusion-positive cancers.
Properties
CAS No. |
2353522-15-1 |
|---|---|
Molecular Formula |
C20H15F5N6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |
InChI Key |
FYPXPQSPRRZJCK-MRXNPFEDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















